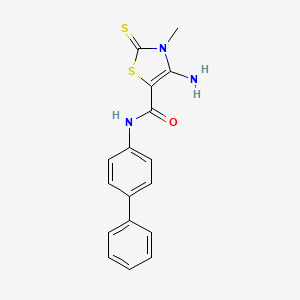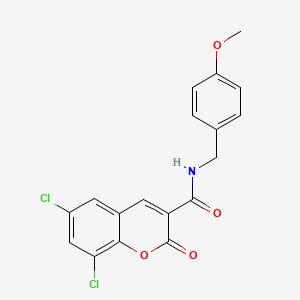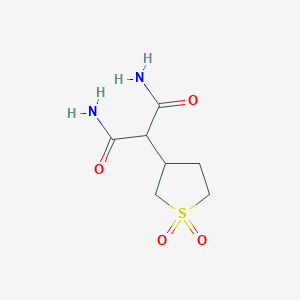
4-amino-3-methyl-N-(4-phenylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-3-méthyl-N-(4-phénylphényl)-2-sulfanylidène-1,3-thiazole-5-carboxamide est un composé organique complexe appartenant à la famille des thiazoles. Les thiazoles sont des composés hétérocycliques contenant à la fois des atomes de soufre et d'azote dans leur structure cyclique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-amino-3-méthyl-N-(4-phénylphényl)-2-sulfanylidène-1,3-thiazole-5-carboxamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend :
Formation du cycle thiazole : Le cycle thiazole peut être synthétisé par la synthèse de thiazole de Hantzsch, qui implique la condensation d'α-halocetones avec de la thiourée.
Réactions de substitution :
Réactions de couplage : Le groupe phénylphényl est souvent introduit par des réactions de couplage de Suzuki ou de Stille, qui sont des réactions de couplage croisé catalysées par le palladium entre des halogénoarènes et des organostannanes ou des acides boroniques.
Assemblage final : Le groupe carboxamide est généralement introduit dans l'étape finale par une réaction d'amidification, où le dérivé thiazole réagit avec une amine dans des conditions appropriées.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela comprend l'utilisation de réacteurs à flux continu pour un meilleur contrôle des conditions de réaction et l'emploi de principes de chimie verte pour minimiser les déchets et l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler le groupe carboxamide, le convertissant en amine.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution aromatique électrophile, permettant une fonctionnalisation supplémentaire.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : La substitution aromatique électrophile peut être facilitée par des réactifs comme le brome ou l'acide nitrique en conditions acides.
Produits majeurs
Oxydation : Sulfoxydes et sulfones.
Réduction : Amines.
Substitution : Divers dérivés aromatiques substitués en fonction de l'électrophile utilisé.
Applications de la recherche scientifique
Chimie
En chimie, 4-amino-3-méthyl-N-(4-phénylphényl)-2-sulfanylidène-1,3-thiazole-5-carboxamide est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles réactions chimiques et voies.
Biologie
Biologiquement, ce composé a montré un potentiel en tant qu'inhibiteur enzymatique. Il peut interagir avec diverses cibles biologiques, ce qui en fait un candidat pour le développement de médicaments.
Médecine
En chimie médicinale, ce composé est étudié pour ses effets thérapeutiques potentiels. Il a montré des promesses dans des études précliniques comme agent anti-inflammatoire et anticancéreux.
Industrie
Industriellement, ce composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles qu'une stabilité thermique ou une conductivité électrique améliorées.
Mécanisme d'action
Le mécanisme d'action de 4-amino-3-méthyl-N-(4-phénylphényl)-2-sulfanylidène-1,3-thiazole-5-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou aux sites allostériques, bloquant ainsi l'accès du substrat ou modifiant la conformation de l'enzyme.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-amino-3-methyl-N-(4-phenylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mécanisme D'action
The mechanism of action of 4-amino-3-methyl-N-(4-phenylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparaison Avec Des Composés Similaires
Composés similaires
4-amino-3-méthyl-1,3-thiazole-5-carboxamide : Il lui manque le groupe phénylphényl, ce qui se traduit par une activité biologique différente.
Dérivés de 2-sulfanylidène-1,3-thiazole : Ces composés partagent le noyau thiazole mais diffèrent par leurs substituants, ce qui affecte leurs propriétés chimiques et biologiques.
Unicité
Ce qui distingue 4-amino-3-méthyl-N-(4-phénylphényl)-2-sulfanylidène-1,3-thiazole-5-carboxamide, c'est sa combinaison de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique uniques. La présence du groupe phénylphényl renforce sa capacité à interagir avec les poches hydrophobes des protéines, augmentant potentiellement son efficacité en tant que candidat médicament.
Propriétés
Numéro CAS |
862208-36-4 |
|---|---|
Formule moléculaire |
C17H15N3OS2 |
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
4-amino-3-methyl-N-(4-phenylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H15N3OS2/c1-20-15(18)14(23-17(20)22)16(21)19-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,18H2,1H3,(H,19,21) |
Clé InChI |
NCDHOKORGKSITG-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(SC1=S)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)N |
Solubilité |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126156.png)

![2-{[3-(Ethoxycarbonyl)-7-(trifluoromethyl)-4-quinolyl]amino}benzoic acid](/img/structure/B12126161.png)

![[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cycloheptylamine](/img/structure/B12126171.png)

![2-amino-1-(2-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126187.png)


![3-[(4-fluorophenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12126213.png)

![2,4-Dibromo-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12126231.png)
![Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate](/img/structure/B12126241.png)
![2,2-dimethyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}propanamide](/img/structure/B12126244.png)
